molecular formula C8H5Cl2N3O B2711049 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 2167537-28-0

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B2711049
CAS No.: 2167537-28-0
M. Wt: 230.05
InChI Key: OJLFGJOWGSNFGS-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains both an oxadiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation and Reduction: Oxidized or reduced forms of the oxadiazole ring.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Studied for its interactions with biological targets and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
  • 3-(2,5-Difluorophenyl)-1,2,4-oxadiazol-5-amine
  • 3-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-5-amine

Uniqueness

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. The combination of the dichlorophenyl group and the oxadiazole ring provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLFGJOWGSNFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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